4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 305337-09-1
Cat. No.: VC6319440
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 305337-09-1 |
|---|---|
| Molecular Formula | C11H13N3OS |
| Molecular Weight | 235.31 |
| IUPAC Name | 4-ethyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H13N3OS/c1-2-14-10(12-13-11(14)16)8-15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16) |
| Standard InChI Key | FHRANGZSMFETLB-UHFFFAOYSA-N |
| SMILES | CCN1C(=NNC1=S)COC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The IUPAC name for this compound is 4-ethyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione, reflecting its substitution pattern:
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An ethyl group at position 4.
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A phenoxymethyl group (-CH₂OC₆H₅) at position 5.
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A thione (-S) group at position 3.
The SMILES notation CCN1C(=NNC1=S)COC2=CC=CC=C2 encodes its connectivity, while the InChIKey FHRANGZSMFETLB-UHFFFAOYSA-N provides a unique identifier for computational studies.
Table 1: Key Identifiers and Descriptors
Synthesis and Characterization
Characterization Techniques
Key methods for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent integration and electronic environments.
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Infrared Spectroscopy (IR): Peaks near 2560 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N stretch).
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Mass Spectrometry (MS): Molecular ion peak at m/z 235.072 (C₁₁H₁₃N₃OS⁺).
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X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, though no data are yet available for this compound.
Physicochemical Properties
Thermal and Solubility Profiles
Data from structurally similar triazoles provide insights:
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Density: ~1.24 g/cm³ (comparable to 5-ethyl-4-phenyl analog) .
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Boiling Point: Estimated >280°C, akin to triazoles with aromatic substituents .
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Solubility: Likely low in water (LogP = 2.118) but soluble in DMSO or ethanol.
Table 2: Comparative Physicochemical Data
| Compound | Density (g/cm³) | Boiling Point (°C) | LogP |
|---|---|---|---|
| 4-Ethyl-5-(phenoxymethyl)-4H-triazole | 1.24* | >280* | 2.118 |
| 5-Ethyl-4-phenyl-4H-triazole-3-thiol | 1.24 | 286.6 | 2.118 |
| 4-Ethyl-5-pyridin-4-yl-4H-triazole | N/A | N/A | 1.89 |
Biological Activity and Applications
Industrial and Synthetic Applications
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Coordination Chemistry: The thiol group can chelate metals, forming complexes for catalysis or materials science.
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Agrochemicals: Triazoles are precursors to fungicides (e.g., triadimefon), suggesting utility in crop protection.
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